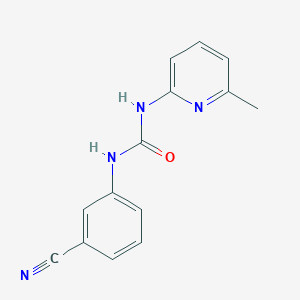
N-(3-cyanophenyl)-N'-(6-methyl-2-pyridinyl)urea
Übersicht
Beschreibung
N-(3-cyanophenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as CPI-455, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases. CPI-455 has been found to inhibit the activity of bromodomain and extra-terminal domain (BET) proteins, which play a crucial role in gene expression regulation.
Wirkmechanismus
N-(3-cyanophenyl)-N'-(6-methyl-2-pyridinyl)urea inhibits the activity of BET proteins by binding to the bromodomain pocket of the proteins. BET proteins contain two bromodomains, which are responsible for recognizing acetylated lysine residues on histone proteins. Histone acetylation plays a crucial role in the regulation of gene expression by promoting the relaxation of chromatin structure, allowing for the binding of transcription factors to DNA. BET proteins bind to acetylated lysine residues on histone proteins and recruit transcriptional machinery to promote gene expression.
This compound binds to the bromodomain pocket of BET proteins, preventing their interaction with acetylated lysine residues on histone proteins. This leads to the downregulation of key genes that are regulated by BET proteins, resulting in the inhibition of cancer cell growth, inflammation, and neuronal gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines, leading to the reduction of inflammation. This compound has also been found to reduce the infiltration of immune cells into inflamed tissues, further reducing inflammation.
In neurological research, this compound has been found to improve cognitive function in animal models of neurological disorders. This compound has also been found to reduce the production of amyloid-beta peptides, which are responsible for the formation of plaques in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-cyanophenyl)-N'-(6-methyl-2-pyridinyl)urea is its specificity for BET proteins. This compound has been found to selectively inhibit the activity of BET proteins, making it a potential candidate for targeted therapy. This compound has also been found to have good bioavailability, making it feasible for oral administration.
One of the limitations of this compound is its toxicity profile. This compound has been found to cause liver toxicity at high doses, which may limit its clinical use. Further studies are needed to determine the optimal dosage and toxicity profile of this compound.
Zukünftige Richtungen
There are several future directions for N-(3-cyanophenyl)-N'-(6-methyl-2-pyridinyl)urea research. One potential direction is the development of this compound analogs with improved potency and selectivity. Another potential direction is the investigation of this compound in combination with other therapeutic agents for cancer and inflammation.
In neurological research, further studies are needed to determine the efficacy of this compound in animal models of neurological disorders. Clinical trials are also needed to determine the safety and efficacy of this compound in humans with neurological disorders.
Conclusion:
This compound is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases. This compound has been found to inhibit the activity of BET proteins, leading to the downregulation of key genes that are responsible for cancer cell growth, inflammation, and neuronal gene expression. This compound has several advantages, including its specificity for BET proteins and good bioavailability. However, further studies are needed to determine the optimal dosage and toxicity profile of this compound. Overall, this compound has the potential to be a promising therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanophenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by targeting BET proteins. BET proteins play a crucial role in the expression of oncogenes, which are responsible for the growth and survival of cancer cells. Inhibition of BET proteins by this compound leads to the downregulation of oncogenes, resulting in the inhibition of cancer cell growth.
In addition to cancer research, this compound has also been studied for its potential in treating inflammation and neurological disorders. Inflammation is a complex process that involves the activation of various signaling pathways. BET proteins have been found to play a crucial role in the regulation of inflammation by controlling the expression of key inflammatory genes. This compound has been found to inhibit the activity of BET proteins, leading to the downregulation of inflammatory genes and the reduction of inflammation.
Similarly, BET proteins have also been implicated in the regulation of neuronal gene expression. This compound has been found to improve cognitive function in animal models of neurological disorders by targeting BET proteins. This suggests that this compound may have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(3-cyanophenyl)-3-(6-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-10-4-2-7-13(16-10)18-14(19)17-12-6-3-5-11(8-12)9-15/h2-8H,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSGTSXIFBUYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



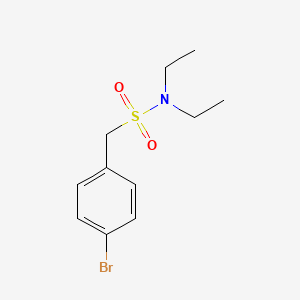
![6-[(3,5-dimethyl-1-piperidinyl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4428833.png)
![2-fluoro-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4428836.png)
![9-cyclohexyl-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4428858.png)
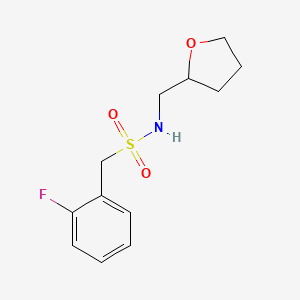
![3-(2,4-dichlorophenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428864.png)

![1-[2-(2-furyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B4428871.png)
![N-cyclopropyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4428881.png)
![2-[1-(2-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B4428883.png)
![1-(2-chloro-6-fluorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide](/img/structure/B4428894.png)
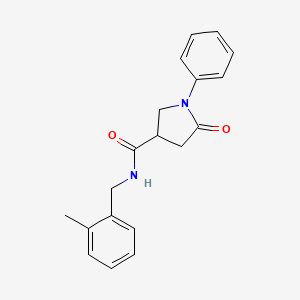
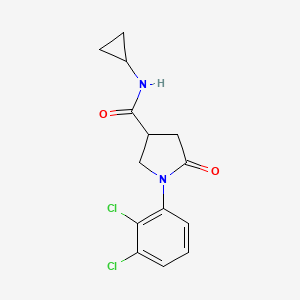
![1-[(2-fluorobenzyl)sulfonyl]indoline](/img/structure/B4428911.png)